molecular formula C18H19NO2 B5288809 3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No.: B5288809
M. Wt: 281.3 g/mol
InChI Key: VIDYHAYCVCLOKI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is an organic compound that features a naphthalene ring and a tetrahydrofuran moiety linked to an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of tetrahydrofuran with a suitable electrophile to form the tetrahydro-2-furanylmethyl group, which is then linked to the acrylamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The naphthyl ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acrylamide derivatives.

Scientific Research Applications

3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group may facilitate binding to hydrophobic pockets, while the acrylamide group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-naphthyl)-N-methylacrylamide: Similar structure but lacks the tetrahydrofuran moiety.

    N-(1-naphthyl)-acrylamide: Similar structure but lacks both the tetrahydrofuran moiety and the specific substitution pattern.

Uniqueness

3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is unique due to the presence of both the naphthyl and tetrahydrofuran moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-naphthalen-1-yl-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(19-13-16-8-4-12-21-16)11-10-15-7-3-6-14-5-1-2-9-17(14)15/h1-3,5-7,9-11,16H,4,8,12-13H2,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDYHAYCVCLOKI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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